2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide
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Overview
Description
2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring, an ethenylphenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a ligand for binding to specific proteins or enzymes.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-Fluorene-2,7-diamine: This compound is used in optoelectronic devices and has a similar ethenylphenyl group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has similar structural features and is used in various chemical applications.
Uniqueness
2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a versatile compound for research and industrial use.
Properties
CAS No. |
412032-49-6 |
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Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-15-9-11-16(12-10-15)14-23-18-17(8-7-13-20-18)19(22)21(5-2)6-3/h4,7-13H,1,5-6,14H2,2-3H3 |
InChI Key |
RTILQQLPMFDCFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=CC=C1)OCC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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